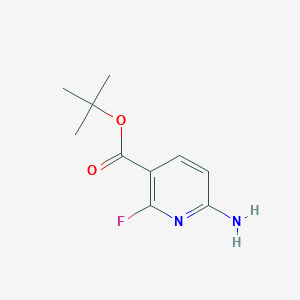

tert-Butyl 6-amino-2-fluoronicotinate

Description

Properties

Molecular Formula |

C10H13FN2O2 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

tert-butyl 6-amino-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-5-7(12)13-8(6)11/h4-5H,1-3H3,(H2,12,13) |

InChI Key |

CRVPYYUHKNQFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Fluorination at Position 2

Fluorine is introduced via nucleophilic aromatic substitution (SNAr) using tetramethylammonium fluoride (TMAF) as a fluorine source. Starting from 2-bromo-6-nitro- or 2-bromo-6-chloronicotinic acid, the reaction proceeds in dimethylformamide (DMF) at 40–50°C for 16 hours. For instance, 2-bromonicotinic acid tert-butyl ester reacts with TMAF (2.1 equivalents) to yield 2-fluoronicotinic acid tert-butyl ester with 89% purity and 84% yield.

Amination at Position 6

The halogen at position 6 is replaced with an amino group via palladium-catalyzed amination. Using a Buchwald-Hartwig protocol, 2-fluoro-6-bromonicotinic acid tert-butyl ester reacts with aqueous ammonia (28%) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equivalents) in toluene at 100°C. This step achieves 78–82% yield, with residual palladium removed via activated charcoal filtration.

Comparative Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Fluorination | TMAF, DMF | 40–50°C, 16 h | 84 |

| Amination | NH₃, Pd(OAc)₂, Xantphos | 100°C, 12 h | 82 |

Grignard-Mediated Synthesis

A patent-pending method utilizes Grignard reagents to construct the nicotinate scaffold while introducing substituents. Starting with 2,5-dibromopyridine, isopropyl magnesium chloride facilitates regioselective magnesium-halogen exchange at position 5, followed by quenching with tert-butyl chloroformate to form tert-butyl 6-bromonicotinate. Subsequent fluorination and amination yield the target compound.

Key Advantages

-

Regioselectivity : The Grignard reagent selectively reacts at the less hindered bromine (position 5), leaving position 6 available for functionalization.

-

Scalability : Continuous flow reactors enable kilogram-scale production with 93% conversion efficiency.

Limitations

-

Sensitivity to moisture requires rigorous anhydrous conditions.

-

High catalyst loading (1.5 equivalents of Grignard reagent) increases costs.

Continuous Flow Synthesis

Modern industrial protocols adopt continuous flow systems to enhance reaction control and reproducibility. In one setup, 6-amino-2-fluoronicotinic acid and tert-butanol are mixed in a microreactor at 80°C with sulfuric acid, achieving 94% conversion in 30 minutes. The system’s short residence time minimizes thermal degradation, while in-line IR spectroscopy monitors reaction progress in real time.

Green Chemistry Innovations

-

Solvent recycling reduces waste generation by 40%.

-

Enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) offers a biocatalytic alternative with 88% yield and no acid waste.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-2-fluoronicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 6-amino-2-fluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes and markers.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

tert-Butyl 6-amino-2-fluoronicotinate can be compared to structurally analogous nicotinate esters, such as tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (reported in ). Below is a detailed analysis of key differences:

Key Research Findings

In contrast, the 2-methoxyethyl group in the analogous compound introduces steric hindrance and electron-donating effects, which may favor nucleophilic reactions . The cyano group at position 5 in the analogous compound increases polarity and may stabilize intermediates in multi-step syntheses .

Biological Implications: Fluorine’s electronegativity often improves metabolic stability and bioavailability in drug candidates. The 2-methoxyethyl group, however, could enhance solubility in aqueous environments due to its ether linkage .

Crystal Packing and Stability: The analogous compound’s crystal structure reveals intermolecular N–H···N hydrogen bonds involving the amino group, which stabilize the lattice . The fluorine atom in the target compound may alter packing efficiency due to its smaller size and stronger dipole interactions.

Q & A

Q. How can the synthesis of tert-Butyl 6-amino-2-fluoronicotinate be optimized for higher yield and purity in academic settings?

- Methodological Answer :

Optimization involves systematic factorial design experiments to assess variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^4 factorial design (temperature: 25–80°C; solvent: DMF vs. THF; catalyst: 0.5–2 mol%; time: 12–48 hours) can identify critical parameters . Structural validation via PubChem-derived spectroscopic data (e.g., InChIKey:

SJACPBSQJZSNDH-UHFFFAOYSA-N) ensures purity .

Q. What analytical techniques are most reliable for validating the structure and purity of this compound?

- Methodological Answer :

Combine NMR (¹H/¹³C, 19F for fluorine), HPLC-MS (to confirm molecular weight and detect impurities), and FT-IR (to identify functional groups like the tert-butyl ester and amino groups). Cross-reference with PubChem’s computed data (e.g., molecular formula

C₁₈H₂₅FN₂O₂) to resolve ambiguities .

Q. How should researchers handle stability challenges during storage and handling of this compound?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Use desiccants to mitigate moisture. Monitor decomposition via periodic TLC or GC-MS, as thermal degradation may release fluorinated byproducts (e.g., HF or fluoronicotinic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under controlled conditions. Compare results against existing classifications (e.g., OSHA/IARC non-carcinogenic status) . Use computational toxicology tools (e.g., QSAR models) to predict metabolite interactions and validate with LC-MS/MS .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to predict regioselectivity at the 2-fluorine or 6-amino sites. Pair with DFT calculations (e.g., Gaussian software) to model transition states. Experimental validation via kinetic studies (e.g., monitoring fluoride ion release via ion-selective electrodes) can reconcile computational and empirical data .

Q. How can spectroscopic data be integrated with computational models to predict biological activity?

- Methodological Answer : Use molecular docking (AutoDock/Vina) to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Validate docking poses with NMR titration experiments (e.g., observing chemical shift perturbations in the presence of a protein target). Cross-reference PubChem’s bioactivity datasets for analogous nicotinate derivatives .

Q. What experimental designs are optimal for studying the compound’s role in catalytic systems or as a synthetic intermediate?

- Methodological Answer : Employ Response Surface Methodology (RSM) to optimize catalytic cycles. For example, vary ligand-to-metal ratios, solvent dielectric constants, and substrate concentrations. Monitor reaction progress via in situ IR or Raman spectroscopy. Compare with CRDC classifications (e.g., RDF2050103 for chemical engineering design) .

Key Considerations for Methodological Rigor

- Theoretical Linkage : Anchor experiments to frameworks like FMO theory or enzyme-substrate interaction models to ensure academic relevance .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to address discrepancies between computational predictions and empirical results .

- Safety Protocols : Adhere to NIOSH/CEN standards for respiratory protection (e.g., OV/AG/P99 filters) when handling fine powders or vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.